molecular formula C17H18BrF2N3O4 B2910528 3-(1-(3-(5-Bromo-2-(difluoromethoxy)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2034366-04-4

3-(1-(3-(5-Bromo-2-(difluoromethoxy)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2910528
CAS No.: 2034366-04-4
M. Wt: 446.249
InChI Key: AXNQSUWPQZMMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(3-(5-Bromo-2-(difluoromethoxy)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a synthetic organic compound with the molecular formula C17H18BrF2N3O4 and a molecular weight of 446.2 g/mol . Its structure integrates several pharmacologically significant motifs, including an imidazolidine-2,4-dione (hydantoin) core and a complex propanoyl-pyrrolidine side chain linked to a bromo-difluoromethoxy phenyl ring. The presence of the imidazolidine-2,4-dione group is of particular interest, as this scaffold is a privileged structure in medicinal chemistry. While the specific biological activity of this compound requires further investigation, its structural features suggest potential as a key intermediate in organic synthesis or for the development of novel bioactive molecules. Researchers exploring peroxisome proliferator-activated receptor (PPAR) modulators may find its structure relevant, as the thiazolidine-2,4-dione (TZD) ring, a closely related heterocycle, is a well-established scaffold for developing antidiabetic agents . Similarly, other imidazolidine-2,4-dione derivatives have been investigated for various therapeutic targets, indicating the broad utility of this core . This product is intended for research and development purposes in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-[1-[3-[5-bromo-2-(difluoromethoxy)phenyl]propanoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrF2N3O4/c18-11-2-3-13(27-16(19)20)10(7-11)1-4-14(24)22-6-5-12(9-22)23-15(25)8-21-17(23)26/h2-3,7,12,16H,1,4-6,8-9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNQSUWPQZMMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CNC2=O)C(=O)CCC3=C(C=CC(=C3)Br)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrF2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(3-(5-Bromo-2-(difluoromethoxy)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antitumor, anti-inflammatory, and antibacterial properties.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈BrF₂N₃O₃
  • IUPAC Name : 3-(1-(3-(5-Bromo-2-(difluoromethoxy)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and pharmacology. Below are detailed findings from recent studies:

Antitumor Activity

  • Mechanism of Action : The compound has shown inhibitory effects on cancer cell lines, particularly those with mutations in key oncogenes. It appears to interfere with cell proliferation and induce apoptosis in malignant cells.
  • Case Study : A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that derivatives of similar imidazolidine compounds exhibit significant cytotoxicity, suggesting potential for further development in targeting breast cancer therapies .

Anti-inflammatory Properties

  • Inflammatory Response Modulation : The compound has been linked to the modulation of inflammatory pathways. In vitro studies indicate that it can reduce the expression of pro-inflammatory cytokines.
  • Evidence from Similar Compounds : Research on related pyrazole derivatives has shown promising results in reducing inflammation markers, suggesting a potential parallel in activity for this compound .

Antibacterial Activity

  • Inhibition of Bacterial Growth : Preliminary studies indicate that the compound may possess antibacterial properties against certain strains of bacteria. Testing on various bacterial cultures showed a reduction in growth rates.
  • Comparative Analysis : Similar compounds have been noted for their antibacterial efficacy, particularly those containing halogen substituents like bromine and fluorine .

Data Tables

Activity TypeEffectivenessReference
AntitumorHigh
Anti-inflammatoryModerate
AntibacterialVariable

Research Findings

Recent findings suggest that the biological activity of 3-(1-(3-(5-Bromo-2-(difluoromethoxy)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is influenced by its structural components:

  • Structural Activity Relationship (SAR) : The presence of bromine and difluoromethoxy groups enhances the compound's interaction with biological targets, improving its efficacy.
  • Synergistic Effects : The combination of this compound with established chemotherapeutic agents has shown a synergistic effect in enhancing cytotoxicity against cancer cells.

Comparison with Similar Compounds

Structural Analog: Thiazolidine-2,4-dione Derivative

Compound: 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1798513-39-9)

  • Core Structure : Thiazolidine-2,4-dione (contains a sulfur atom vs. nitrogen in imidazolidine-2,4-dione).
  • Aryl Substituent : 2-Fluorophenyl (lacks bromine and difluoromethoxy groups).
  • Molecular Formula : C₁₆H₁₇FN₂O₃S.
  • Molecular Weight : 336.4 g/mol .

Key Differences :

  • Lipophilicity : The bromine and difluoromethoxy groups in the target compound increase logP, enhancing membrane permeability but possibly reducing aqueous solubility.
  • Metabolic Stability : Difluoromethoxy groups resist oxidative metabolism better than methoxy or fluorine alone .

Structural Analog: Imidazo[4,5-b]pyridine Derivative

Compound : 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine

  • Core Structure: Imidazo[4,5-b]pyridine (a bicyclic system vs. monocyclic hydantoin).
  • Substituents : Bromine at position 6, furan-2-yl at position 2, and a propargyl group.
  • Molecular Formula : C₁₃H₈BrN₃O.
  • Molecular Weight : ~302.1 g/mol (calculated) .

Key Differences :

  • Synthetic Flexibility: The alkyne group in this analog allows for click chemistry modifications, unlike the target compound’s propanoyl chain.
  • Biological Relevance: Imidazo[4,5-b]pyridines are known for kinase inhibition, whereas hydantoins are associated with anticonvulsant or antiarrhythmic activities .

Structural Analog: Spiro-Indoline Pyrroloimidazole

Compound: 3',5'-Diamino-5-bromo-1'-(4-fluorophenyl)-1-methyl-2-oxospiro[indoline-3,7'-pyrrolo[1,2-c]imidazole]-6'-carbonitrile

  • Core Structure : Spiro-indoline-pyrroloimidazole (rigid 3D architecture).
  • Substituents : Bromine, fluorophenyl, and nitrile groups.
  • Molecular Complexity : Higher steric hindrance compared to the target compound’s linear structure .

Key Differences :

  • Electron-Withdrawing Groups : The nitrile group may enhance dipole interactions, unlike the target’s difluoromethoxy group .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Aryl Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Imidazolidine-2,4-dione 5-Bromo-2-(difluoromethoxy)phenyl C₁₇H₁₆BrF₂N₃O₄ 444.2 (calculated)
Thiazolidine-2,4-dione analog Thiazolidine-2,4-dione 2-Fluorophenyl C₁₆H₁₇FN₂O₃S 336.4
Imidazo[4,5-b]pyridine derivative Imidazo[4,5-b]pyridine 6-Bromo-2-furyl C₁₃H₈BrN₃O 302.1 (calculated)
Spiro-indoline pyrroloimidazole Spiro-pyrroloimidazole 5-Bromo-4-fluorophenyl C₂₁H₁₆BrFN₆O 491.3 (calculated)

Research Findings and Implications

  • Halogen Effects : Bromine in the target compound may enhance binding via halogen bonds, a feature absent in the fluorine-only analogs .
  • Core Structure Impact : Imidazolidine-2,4-dione’s nitrogen atoms offer hydrogen-bonding sites distinct from thiazolidine’s sulfur or imidazo[4,5-b]pyridine’s fused ring system .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.